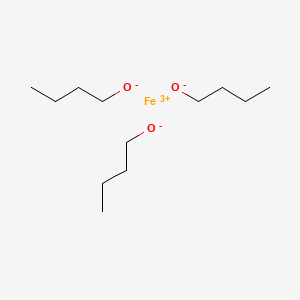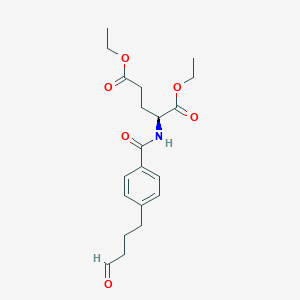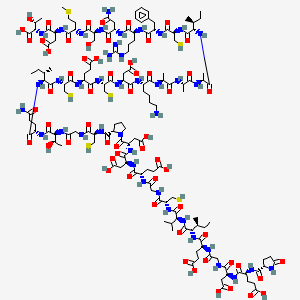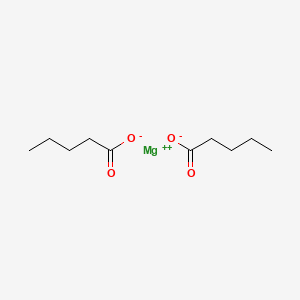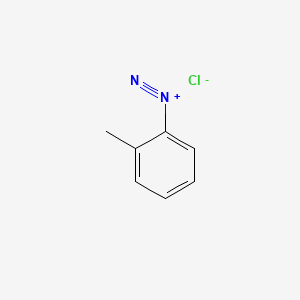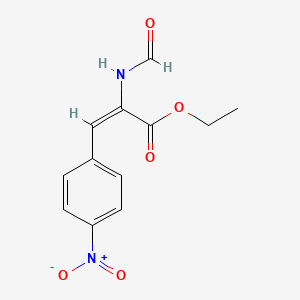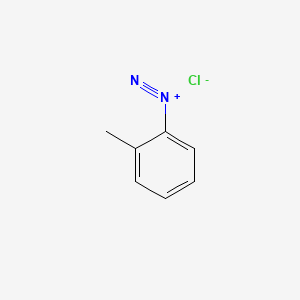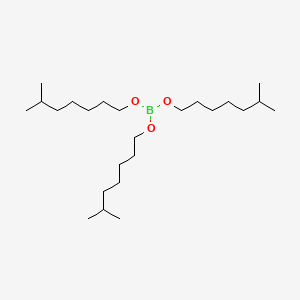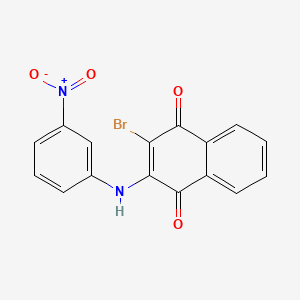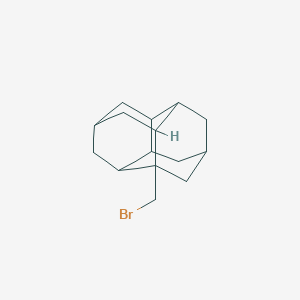
1-Bromomethyldiamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromomethyldiamantane is a derivative of diamantane, a polycyclic hydrocarbon with a diamond-like structure This compound is characterized by the presence of a bromomethyl group attached to the diamantane framework
Méthodes De Préparation
The preparation of 1-Bromomethyldiamantane typically involves the bromination of diamantane. One common method includes the addition of a mixed solution of bromine and glacial acetic acid to a reaction container, maintaining the temperature between 5-10°C. Adamantane is then slowly added to the reaction container, with the molar ratio of bromine to adamantane being 1:3 to 1:5. The temperature is gradually increased to 20-25°C, and the mixture is stirred for 5-8 hours. Cyclohexane is then added, and the mixture is allowed to stand for 30 minutes before performing azeotropic distillation to separate residual bromine and glacial acetic acid. The residual mixture is cooled, crystallized, and the filter cake is washed and dried to obtain this compound .
Analyse Des Réactions Chimiques
1-Bromomethyldiamantane undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, acids, and bases. For example, in substitution reactions, the bromine atom can be replaced by other functional groups such as hydroxyl or amino groups. Oxidation reactions may involve the use of oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Bromomethyldiamantane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex diamantane derivatives. In biology and medicine, it has potential applications in drug delivery systems and surface recognition studies. The adamantane moiety, which is part of the diamantane structure, is known for its ability to enhance the lipophilicity and pharmacological properties of drugs. This makes this compound a valuable compound for the development of new pharmaceuticals and targeted drug delivery systems .
Mécanisme D'action
The mechanism of action of 1-Bromomethyldiamantane involves its interaction with molecular targets and pathways within biological systems. The bromomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, influencing cellular functions and responses. The specific molecular targets and pathways involved depend on the context and application of the compound .
Comparaison Avec Des Composés Similaires
1-Bromomethyldiamantane can be compared with other similar compounds such as 1-Bromoadamantane and 1,3-Dehydroadamantane. While all these compounds share the adamantane or diamantane core structure, they differ in their functional groups and reactivity. 1-Bromoadamantane, for example, has a single bromine atom attached to the adamantane structure, making it less bulky compared to this compound. 1,3-Dehydroadamantane, on the other hand, contains double bonds within the adamantane framework, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H21Br |
|---|---|
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
1-(bromomethyl)pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C15H21Br/c16-7-15-6-9-2-11-10-1-8(4-13(11)15)5-14(15)12(10)3-9/h8-14H,1-7H2 |
Clé InChI |
VUHGATIERUTOOW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


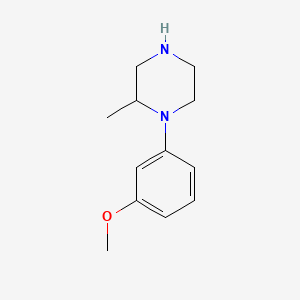

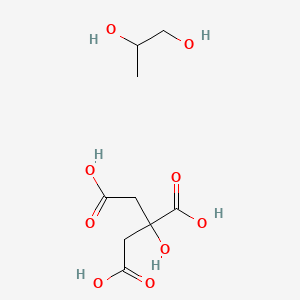
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
